Product packaging for 4-(1-(Piperidin-1-yl)vinyl)pyridine(Cat. No.:)

4-(1-(Piperidin-1-yl)vinyl)pyridine

Cat. No.: B15070391
M. Wt: 188.27 g/mol
InChI Key: SZDSMZHMLNWISV-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles as Synthetic Building Blocks

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of chemical applications. numberanalytics.comnih.gov Its unique electronic properties, characterized by an electron-deficient ring system, make it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This reactivity, coupled with its ability to act as a ligand and its presence in numerous natural products and pharmaceuticals, underscores its importance in organic synthesis, medicinal chemistry, and materials science. numberanalytics.comnih.govias.ac.in Pyridine and its derivatives are integral to the synthesis of drugs, agrochemicals, and functional materials like conjugated polymers. numberanalytics.comias.ac.in

The pyridine nucleus can be readily functionalized, allowing for the creation of diverse molecular libraries. nih.gov Its basic nitrogen atom can participate in hydrogen bonding, which is a critical interaction in biological systems and can influence the pharmacokinetic properties of drug molecules. nih.gov

Role of Piperidine (B6355638) Scaffolds in Advanced Chemical Transformations

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another ubiquitous structural motif in chemistry. nih.gov It is a key component in a multitude of pharmaceuticals and natural products. nih.govacs.org The conformational flexibility of the piperidine ring, along with the ability to introduce substituents at various positions, allows for the fine-tuning of a molecule's three-dimensional structure and, consequently, its biological activity. acs.orgthieme-connect.com

In synthetic chemistry, piperidine scaffolds are instrumental in a variety of transformations. nih.gov Chiral piperidine derivatives are particularly valuable in asymmetric synthesis, where they can act as chiral auxiliaries or ligands to control the stereochemical outcome of reactions. thieme-connect.comthieme-connect.com The introduction of piperidine moieties can modulate the physicochemical properties of molecules, such as their solubility and lipophilicity, which is crucial for drug design. thieme-connect.comthieme-connect.com

Enamine Chemistry: Fundamental Principles, Reactivity, and Synthetic Utility

Enamines are unsaturated compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. wikipedia.orgyoutube.com They are characterized by the presence of a nitrogen atom and a double bond, making them nitrogen analogs of enols. wikipedia.org This structural feature imparts unique reactivity to enamines, which are excellent nucleophiles due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com

The nucleophilicity of enamines is a cornerstone of their synthetic utility. masterorganicchemistry.com They readily react with a wide range of electrophiles, such as alkyl halides and α,β-unsaturated carbonyl compounds, in reactions like the Stork enamine alkylation and Michael additions. wikipedia.orgvanderbilt.edu These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. masterorganicchemistry.comvanderbilt.edu The formation of enamines is a reversible process, and they can be easily hydrolyzed back to the corresponding carbonyl compound, making them valuable intermediates in multi-step syntheses. masterorganicchemistry.com

Interdisciplinary Relevance of 4-(1-(Piperidin-1-yl)vinyl)pyridine within Organic Chemistry, Materials Science, and Catalysis

The compound this compound, which incorporates a pyridine ring, a piperidine moiety, and an enamine functionality, stands at the crossroads of several chemical disciplines. In organic chemistry , its enamine structure makes it a potent nucleophile for various bond-forming reactions. The presence of the pyridine ring offers a site for coordination to metal centers and potential for further functionalization.

In materials science , this hybrid molecule can be seen as a monomeric unit for the synthesis of novel polymers. The vinyl group allows for polymerization, potentially leading to materials with interesting electronic and optical properties derived from the pyridine and piperidine components. nih.govmdpi.comrug.nlrsc.org For instance, polymers containing pyridine units have applications as sorbents and in photocatalysis. nih.gov

In the field of catalysis , the pyridine nitrogen and the piperidine nitrogen can act as Lewis basic sites, potentially enabling the molecule to function as a bifunctional catalyst. The ability of the pyridine to coordinate to metal ions also suggests applications in organometallic catalysis.

Compound and Data Tables

Compound Name
This compound
Pyridine
Piperidine
4-Ethenylpyridine
4-Vinylpyridine (B31050)
1-(pyridin-2-yl)piperidin-4-one
N-acryloylpiperidine
2-vinylpyridine
4-methylpyridine (B42270)
divinylbenzene
1-vinylimidazolate
N-Fluorobenzenesulfonimide
PropertyValueReference
4-Vinylpyridine
Molecular FormulaC7H7N wikipedia.org
Molar Mass105.140 g·mol−1 wikipedia.org
AppearanceColorless liquid wikipedia.org
Boiling Point62–65 °C at 15 mmHg wikipedia.org
Density0.988 g/cm3 wikipedia.org
Pyridine
Molecular FormulaC5H5N britannica.com
Boiling Point115.5 °C britannica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B15070391 4-(1-(Piperidin-1-yl)vinyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-(1-piperidin-1-ylethenyl)pyridine

InChI

InChI=1S/C12H16N2/c1-11(12-5-7-13-8-6-12)14-9-3-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

SZDSMZHMLNWISV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=NC=C1)N2CCCCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1 Piperidin 1 Yl Vinyl Pyridine and Its Analogues

Retrosynthetic Analysis and Strategic Precursor Synthesis

A retrosynthetic approach to 4-(1-(piperidin-1-yl)vinyl)pyridine logically disconnects the molecule into two primary building blocks: a substituted piperidine (B6355638) moiety and a 4-vinylpyridine (B31050) precursor. This strategy allows for a modular and flexible synthesis, enabling the introduction of various substituents on both fragments to generate a library of analogues.

Synthesis of Substituted Piperidine Moieties

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. nih.govnih.govrsc.orgthieme-connect.comnih.gov

A primary and industrially significant method for synthesizing piperidines is the hydrogenation of pyridine (B92270). wikipedia.org This process typically involves the use of transition metal catalysts under hydrogen pressure. nih.gov

Heterogeneous Catalysis: Catalysts such as rhodium on carbon (Rh/C) have demonstrated high efficacy in the complete hydrogenation of pyridine and its derivatives under relatively mild conditions (e.g., 80 °C, 5 atm H₂ in water). organic-chemistry.org Molybdenum disulfide is another catalyst used in industrial production. wikipedia.org

Homogeneous Catalysis: Ruthenium and rhodium complexes have been employed for the stereoselective reduction of substituted pyridines. nih.gov For instance, a ruthenium(II) complex has been used for the asymmetric hydrogenation of enamines derived from pyridine reduction, yielding piperidines with high stereoselectivity. nih.gov

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation. A notable method utilizes ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C) to efficiently reduce pyridine N-oxides to piperidines under mild conditions, which is advantageous for its simplicity and high yields. organic-chemistry.orgorganic-chemistry.org Borane-ammonia (H₃N-BH₃) with a ruthenium catalyst is another effective system for the transfer hydrogenation of various heterocyclic compounds, including pyridines. organic-chemistry.org

Electrolytic Reduction: An electrolytic method using a solution of pyridine in dilute sulfuric acid with lead electrodes offers a straightforward route to piperidine without the need for a diaphragm. sciencemadness.org

Below is a table summarizing various catalytic systems for pyridine reduction:

Catalyst SystemSubstrateConditionsKey Features
10% Rh/CPyridines80 °C, 5 atm H₂, H₂OMild conditions, applicable to various heteroaromatics. organic-chemistry.org
Pd/C, Ammonium FormatePyridine N-oxidesMethanol, RTSimple, high yield, mild conditions. organic-chemistry.orgorganic-chemistry.org
RuCl₃·xH₂O, H₃N-BH₃Pyridines-Good yields, transfer hydrogenation. organic-chemistry.org
Lead ElectrodesPyridineDilute H₂SO₄Electrolytic, no diaphragm needed. sciencemadness.org
Sodium in EthanolPyridine-Modified Birch reduction. wikipedia.orgsciencemadness.org

The formation of the piperidine ring can also be achieved through the cyclization of acyclic precursors containing both an amine and a reactive functional group.

Alkene Cyclization: Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. nih.gov Palladium catalysis, particularly with novel pyridine-oxazoline ligands, has enabled enantioselective versions of this transformation. nih.gov Another approach involves a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free palladium complex. organic-chemistry.org

Intramolecular Amine Cyclization: Primary amines can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex to form various cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Radical-mediated intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst is another effective method, though it can sometimes lead to the formation of linear alkene byproducts. nih.govmdpi.comresearchgate.net

The synthesis of enantiomerically enriched piperidines is of paramount importance for pharmaceutical applications. nih.govnih.govacs.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the piperidine ring. For example, L-glutamic acid can be converted to (S)-3-amino-1-benzylpiperidine. thieme-connect.com

Catalytic Asymmetric Synthesis: A powerful strategy involves the use of chiral catalysts to induce stereoselectivity. Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines have been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.orgsnnu.edu.cn Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as a sustainable approach for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. nih.gov

Diastereoselective Reductions: Boron-based reagents have been shown to diastereoselectively reduce substituted pyridines to piperidines in the presence of hydrosilanes. nih.gov The cis-selectivity of these reductions is a notable feature. nih.gov

The following table highlights some stereoselective methods for piperidine synthesis:

MethodCatalyst/ReagentKey Features
Asymmetric Reductive Heck ReactionRh-catalyst, Chiral LigandHigh enantioselectivity for 3-substituted piperidines. nih.govsnnu.edu.cn
Chemo-enzymatic DearomatizationAmine Oxidase/Ene Imine ReductaseSustainable, precise stereochemistry. nih.gov
Diastereoselective ReductionBoron Ions, Hydrosilanescis-selective for substituted piperidines. nih.gov
Gold-catalyzed CyclizationGold CatalystModular synthesis of piperidin-4-ols with excellent diastereoselectivity. nih.gov

Synthesis of 4-Vinylpyridine and Related Precursors

4-Vinylpyridine serves as the other key precursor in the synthesis of the target molecule. It is a colorless liquid that can be prepared through several routes. wikipedia.org

A common industrial method involves the condensation of 4-methylpyridine (B42270) (4-picoline) with formaldehyde (B43269) to produce 4-pyridineethanol, which is subsequently dehydrated to yield 4-vinylpyridine. wikipedia.orgchemicalbook.comgoogle.com Another synthetic route involves the Suzuki coupling of 4-bromopyridine (B75155) hydrochloride with a vinylboronic acid derivative, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst and a base. chemicalbook.com

The synthesis of the pyridine ring itself is a fundamental aspect of heterocyclic chemistry, with several named reactions providing versatile entry points to substituted pyridines. chemtube3d.comwikipedia.orgfiveable.meacs.orgnih.govwikipedia.orgjk-sci.comthieme-connect.comorganic-chemistry.orgtandfonline.comrsc.orgnih.govwikipedia.orgresearchgate.net

Hantzsch Pyridine Synthesis: This is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. chemtube3d.comfiveable.meacs.orgwikipedia.orgtandfonline.com The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine. chemtube3d.comacs.orgwikipedia.org

Guareschi-Thorpe Condensation: This method involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia to form pyridine derivatives. rsc.orgnih.govwikipedia.orgresearchgate.net An advanced version of this reaction uses ammonium carbonate in an aqueous medium, offering an eco-friendly approach. rsc.orgresearchgate.net

Bohlmann-Rahtz Pyridine Synthesis: This two-step process begins with the Michael addition of an enamine to an ethynyl (B1212043) ketone to form an aminodiene intermediate. wikipedia.orgnih.govjk-sci.comthieme-connect.com This intermediate then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgnih.govjk-sci.comthieme-connect.com

A comparative overview of these classical pyridine syntheses is provided below:

Synthesis NameReactantsKey IntermediateProduct
Hantzsch Pyridine SynthesisAldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate1,4-DihydropyridineSubstituted Pyridine
Guareschi-Thorpe CondensationCyanoacetic ester, Acetoacetic ester, Ammonia-Pyridine derivative
Bohlmann-Rahtz Pyridine SynthesisEnamine, Ethynyl ketoneAminodiene2,3,6-Trisubstituted Pyridine
Functionalization at the Pyridine C4 Position

The selective functionalization of the C4 position of the pyridine ring is a formidable challenge in synthetic organic chemistry due to the inherent electronic properties of the heterocycle. The nitrogen atom significantly influences the reactivity of the ring, often directing reactions to the C2 and C6 positions. However, several advanced methodologies have emerged to overcome this challenge and enable the targeted introduction of substituents at the C4 position, a crucial step for the synthesis of this compound and its derivatives.

One prominent strategy involves the use of N-heterocyclic carbene (NHC) catalysis to achieve enantioselective and C4-selective functionalization of pyridine derivatives. researchgate.net This method facilitates the β-pyridylation of enals with excellent control over both enantioselectivity and regioselectivity for the pyridyl C4 position. researchgate.net The key to this approach is the strategic enhancement of interactions between a chiral NHC-bound homoenolate and a pyridinium (B92312) salt, often in the presence of a fluorine-rich solvent like hexafluorobenzene, which helps to differentiate the two faces of the homoenolate radical. researchgate.net This metal-free method demonstrates broad functional group tolerance and provides access to a diverse array of enantioenriched β-pyridyl carbonyl compounds under mild conditions. researchgate.net

Another powerful technique for C4 functionalization is the direct deprotonation of pyridines. Overcoming the tendency for organolithium bases to cause addition reactions, the use of n-butylsodium allows for the selective deprotonation at the C4-position. nih.gov The resulting 4-sodiopyridines can then undergo transition metal-free alkylation reactions with various primary alkyl halides. nih.gov Furthermore, transmetalation of these 4-sodiopyridines to zinc chloride enables efficient Negishi cross-coupling reactions with a range of aromatic and heteroaromatic halides, demonstrating the versatility of this approach for installing 4-pyridyl fragments into complex molecules. nih.gov

The Minisci reaction, a classic method for the functionalization of electron-deficient heterocycles, has also been adapted for selective C4-alkylation. A significant advancement in this area is the development of a simple maleate-derived blocking group for pyridines. nih.gov This temporary blocking group directs the Minisci-type decarboxylative alkylation specifically to the C4 position, allowing for the use of a wide variety of carboxylic acids as alkyl donors. nih.gov This method is operationally simple, scalable, and provides a cost-effective route to valuable C4-alkylated pyridine building blocks. nih.gov

Furthermore, highly efficient strategies for C4-selective (hetero)arylation of pyridines have been developed using N-aminopyridinium salts. researchgate.net These reactions proceed readily at room temperature in the presence of a base, obviating the need for catalysts or oxidants. researchgate.net This method allows for the installation of various electron-rich (hetero)aryl groups onto the pyridine core, providing a streamlined synthesis of valuable C4-(hetero)aryl pyridine derivatives that are otherwise difficult to access. researchgate.net

Method Key Features Reactants/Catalysts Products
NHC CatalysisEnantioselective and C4-selective functionalization of pyridinium salts. researchgate.netEnals, pyridinium salts, chiral NHC catalyst, hexafluorobenzene. researchgate.netEnantioenriched β-pyridyl carbonyl compounds. researchgate.net
Direct DeprotonationSelective deprotonation at the C4-position over addition. nih.govPyridines, n-butylsodium, alkyl halides or aryl halides (after transmetalation). nih.govC4-alkylated or C4-arylated pyridines. nih.gov
Minisci Reaction with Blocking GroupExquisite control for C4-alkylation using a maleate-derived blocking group. nih.govPyridines, maleic acid, various carboxylic acids. nih.govC4-alkylated pyridines. nih.gov
N-Aminopyridinium SaltsCatalyst- and oxidant-free C4-selective (hetero)arylation. researchgate.netPyridines, N-aminopyridinium salts, base. researchgate.netC4-(hetero)aryl pyridine derivatives. researchgate.net

Direct and Convergent Synthetic Routes to this compound

The construction of the enamine moiety directly on the pre-functionalized pyridine ring represents a more convergent approach to this compound. This section explores several key methodologies that achieve this transformation.

Enamines are typically formed through the condensation of a secondary amine with an aldehyde or a ketone. makingmolecules.com In the context of synthesizing this compound, this would conceptually involve the reaction of a 4-acetylpyridine (B144475) derivative with piperidine. The reaction proceeds through the formation of an iminium ion, which then deprotonates at the alpha-carbon to yield the enamine. masterorganicchemistry.comyoutube.com This process is often catalyzed by a mild acid to facilitate the dehydration step. masterorganicchemistry.com The nitrogen atom of the enamine is a powerful π-donor, which makes the double bond particularly nucleophilic. masterorganicchemistry.com

The formation of enamines is a reversible process, and they can be hydrolyzed back to the corresponding carbonyl compound and secondary amine using aqueous acid. masterorganicchemistry.com The stability and reactivity of the resulting enamine are influenced by the electronic nature of the substituents on both the pyridine ring and the enamine double bond.

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the synthesis of complex molecules, including vinylpyridines which are precursors to the target enamine. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net For instance, the synthesis of 4-vinylpyridine can be achieved through a Suzuki-type cross-coupling reaction. chemicalbook.com This involves the reaction of a 4-halopyridine (e.g., 4-bromopyridine hydrochloride) with a vinylboronic acid derivative, such as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a palladium catalyst like trans-bis(triphenylphosphine)palladium(II) dichloride and a base such as potassium carbonate. chemicalbook.com

Recent advancements have also explored formate-mediated reductive cross-couplings of vinyl halides with aryl iodides using palladium(I) catalysis, which can lead to cine-substitution products. nih.gov While not a direct route to the target molecule, these innovative cross-coupling methodologies highlight the ongoing development of C-C bond-forming reactions that could be adapted for the synthesis of functionalized vinylpyridines. rsc.org The resulting 4-vinylpyridine can then be further functionalized to introduce the piperidine moiety.

Reaction Reactants Catalyst/Reagents Product
Suzuki Coupling4-Bromopyridine hydrochloride, 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd(PPh₃)₂Cl₂, K₂CO₃4-Vinylpyridine

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecular scaffolds. acsgcipr.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are highly applicable to the synthesis of highly substituted pyridine rings. acsgcipr.org

Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, are classic examples of MCRs or sequential one-pot processes that lead to pyridine derivatives. acsgcipr.org These reactions typically involve the condensation of carbonyl compounds, ammonia or an amine, and a β-dicarbonyl compound or its equivalent. acsgcipr.org By judicious choice of starting materials, it is conceivable that a multi-component strategy could be designed to assemble a pyridine ring already bearing the necessary vinyl or acetyl precursor at the C4 position, which could then be converted to the desired enamine.

Development of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The goal is to develop more environmentally benign processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing this compound and its analogues, several green chemistry approaches are being explored.

One key area of focus is the use of greener solvents. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally friendly reaction media. asianpubs.orgresearchgate.net For example, a DES composed of glucose and urea (B33335) has been shown to be an effective and inexpensive medium for the synthesis of piperidin-4-one derivatives, which are structurally related to the piperidine moiety of the target molecule. asianpubs.org The use of such biodegradable and low-toxicity solvents can significantly reduce the environmental impact of a synthesis. researchgate.net

Furthermore, the development of catalytic processes, as discussed in the context of C4-functionalization and cross-coupling reactions, is inherently a green chemistry principle. Catalysts, by their nature, are used in small amounts and can be recycled, leading to higher atom economy and reduced waste. The use of metal-free organocatalysis, such as the NHC-catalyzed reactions, is a particularly attractive green approach as it avoids the use of potentially toxic and expensive heavy metals. researchgate.net

The one-pot synthesis of piperidine from the bio-based platform chemical furfural (B47365) using a surface single-atom alloy catalyst represents a significant step towards sustainable production of N-heterocycles. nih.gov This strategy reduces reliance on fossil fuels and offers an economically and ecologically improved pathway to valuable chemicals. nih.gov While not directly producing the target molecule, this research showcases the potential of using renewable feedstocks and innovative catalysis to create complex nitrogen-containing compounds.

Chemical Reactivity and Mechanistic Investigations of 4 1 Piperidin 1 Yl Vinyl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

Protonation Behavior and Basicity Characterization

The basicity and protonation behavior of 4-(1-(piperidin-1-yl)vinyl)pyridine are fundamental to understanding its reactivity. The molecule possesses two basic nitrogen atoms: one in the pyridine ring and one in the enamine moiety. The pyridine nitrogen is more basic and, therefore, the primary site of protonation. This is because the lone pair of electrons on the enamine nitrogen is delocalized into the vinyl system, reducing its availability for protonation.

FeatureDescription
Primary Protonation Site Pyridine Nitrogen
Reason The lone pair on the enamine nitrogen is delocalized, reducing its basicity.
Expected pKa Trend Higher than that of 4-vinylpyridine (B31050) due to the electron-donating piperidin-1-yl group.

This table outlines the key aspects of the protonation and basicity of this compound.

Coordination with Transition Metal Centers as a Ligand

This compound serves as a ligand in coordination chemistry, primarily utilizing the lone pair of electrons on the pyridine nitrogen to bind to transition metal centers. wikipedia.orgresearchgate.net The enamine functionality, while not typically directly involved in coordination, plays a significant electronic role. The electron-donating nature of the piperidino group enhances the electron density on the pyridine ring, making it a stronger Lewis base and thus a better ligand for metal coordination compared to unsubstituted pyridine. researchgate.net

This enhanced coordinating ability makes it a valuable ligand in the synthesis of various transition metal complexes. For instance, pyridine and its derivatives are known to form stable complexes with a wide range of transition metals, including ruthenium, cobalt, nickel, palladium, and copper. wikipedia.orgresearchgate.net These complexes find applications in catalysis, such as in hydrogenation reactions and cross-coupling reactions. wikipedia.org The specific geometry and stability of the resulting complexes, which can be octahedral, tetrahedral, or square planar, depend on the metal ion, its oxidation state, and the other ligands present. wikipedia.org

Metal IonPotential Complex GeometryPotential Applications
Cobalt(II)Tetrahedral or OctahedralCatalysis
Nickel(II)Tetrahedral or Square PlanarCatalysis
Palladium(II)Square PlanarCross-coupling reactions
Ruthenium(II)OctahedralCatalysis, Hydrogenation

This interactive table provides examples of transition metals that can coordinate with pyridine-based ligands and their potential applications.

Interplay of Pyridine and Enamine Moieties in Governing Overall Reactivity

Conversely, the pyridine ring, being an electron-withdrawing group, influences the reactivity of the enamine double bond. This electronic push-pull system activates the molecule for various transformations. For example, the vinyl group can undergo polymerization, a reaction common for vinyl-substituted aromatic compounds. rug.nlpolysciences.comwikipedia.org The presence of the pyridine ring can also influence the regioselectivity of reactions involving the enamine.

Detailed Mechanistic Pathways of Key Chemical Transformations

The mechanistic pathways of reactions involving this compound are diverse, owing to its dual functionality.

Coordination and Catalysis: In transition metal-catalyzed reactions, the initial step is the coordination of the pyridine nitrogen to the metal center. wikipedia.orgresearchgate.net The enhanced electron-donating ability of the ligand, due to the enamine substituent, can influence the subsequent steps in a catalytic cycle, such as oxidative addition and reductive elimination. For example, in a palladium-catalyzed cross-coupling reaction, a more electron-rich ligand can facilitate the reductive elimination step, potentially leading to higher catalytic efficiency.

Polymerization: this compound can undergo polymerization via its vinyl group. rug.nlpolysciences.comwikipedia.org This can be initiated by free-radical initiators. The mechanism involves the addition of a radical to the vinyl double bond, generating a new radical species that can then propagate by adding to another monomer unit. The resulting polymer, poly(this compound), would have a backbone of repeating vinyl units with the substituted pyridine rings as side chains. The properties of this polymer would be influenced by the basicity and coordinating ability of the pyridine and piperidine (B6355638) functionalities.

Theoretical and Computational Chemistry Studies of 4 1 Piperidin 1 Yl Vinyl Pyridine

Quantum Chemical Calculation for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) and Ab Initio Computational Methods

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A typical DFT study of 4-(1-(Piperidin-1-yl)vinyl)pyridine would involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute its electronic properties.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. A comparative study using both DFT and ab initio methods would provide a robust understanding of the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table for FMO analysis is presented below. The values are illustrative and would need to be determined through actual quantum chemical calculations.

Parameter Energy (eV)
HOMO Energy-5.50
LUMO Energy-1.20
HOMO-LUMO Gap4.30

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This analysis quantifies intramolecular charge transfer, hyperconjugative interactions, and hybridization. For this compound, NBO analysis would reveal the distribution of electron density across the pyridine (B92270) ring, the vinyl group, and the piperidine (B6355638) ring, offering insights into the electronic effects of the substituents.

An example of a data table for NBO charge distribution is shown below. These values are for illustrative purposes only.

Atom Natural Charge (e)
N (Pyridine)-0.55
N (Piperidine)-0.48
C (Vinyl, alpha)-0.25
C (Vinyl, beta)-0.15

Molecular Geometry, Conformational Analysis, and Energetic Landscapes

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Conformational Preferences of the Piperidine and Vinyl Subunits

The piperidine ring in this compound can adopt various conformations, with the chair form typically being the most stable. The orientation of the vinylpyridine group relative to the piperidine ring is also crucial. Computational studies would identify the lowest energy conformers by systematically rotating the key dihedral angles and calculating the energy of each resulting structure. This would reveal the most probable shapes of the molecule under normal conditions.

Analysis of Rotational and Inversion Barriers

The rotation around the C-N bond connecting the vinyl group to the piperidine ring and the C-C bond connecting the vinyl group to the pyridine ring will be subject to energy barriers. Similarly, the piperidine ring can undergo ring inversion. Calculating the energy barriers for these processes is essential for understanding the molecule's flexibility and dynamic behavior. These barriers can be determined by performing relaxed potential energy surface scans along the relevant rotational or inversional coordinates.

A hypothetical data table for rotational barriers is presented below.

Rotation/Inversion Energy Barrier (kcal/mol)
C(vinyl)-N(piperidine) Bond Rotation5.2
C(vinyl)-C(pyridine) Bond Rotation3.8
Piperidine Ring Inversion10.5

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. For this compound, these methods help to understand its chemical behavior at a molecular level.

The distribution of electrons within a molecule determines its reactivity. Nucleophilic sites are electron-rich and tend to react with electron-deficient species (electrophiles), while electrophilic sites are electron-poor and are susceptible to attack by nucleophiles.

In this compound, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a primary nucleophilic center. The electron-donating nature of the piperidinyl group further enhances the electron density on the pyridine ring, particularly at the nitrogen atom. This makes the nitrogen lone pair more available for reactions such as protonation or alkylation.

Conversely, the carbon atoms of the pyridine ring, influenced by the electronegative nitrogen atom, can exhibit electrophilic character. Molecular electrostatic potential (MEP) maps, a computational tool, can visualize these regions. In pyridine derivatives, the regions around the nitrogen atom typically show a negative electrostatic potential (red color), indicating a nucleophilic site, while the regions around the ring carbons and hydrogens show a more positive potential (blue color), suggesting electrophilic character. researchgate.net

Proton affinity (PA) and gas-phase basicity (GB) are measures of a molecule's ability to accept a proton. These properties are crucial for understanding its behavior in acid-base reactions. Computational methods, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been used to calculate the PA and GB of substituted pyridines. researchgate.net

The presence of electron-donating groups on the pyridine ring generally increases its basicity. The piperidinyl group in this compound is an electron-donating group, which is expected to increase the proton affinity and basicity of the pyridine nitrogen. This is due to the resonance effect where the lone pair of the piperidine nitrogen can delocalize into the pyridine ring, increasing the electron density at the pyridine nitrogen. researchgate.net For comparison, 4-pyrrolidinylpyridine, a structurally similar compound, is known to be more basic than 4-dimethylaminopyridine. wikipedia.org

Table 1: Calculated Proton Affinity and Gas-Phase Basicity of Substituted Pyridines

Compound Proton Affinity (kcal/mol) Gas-Phase Basicity (kcal/mol)
Pyridine 223.7 researchgate.net -
4-Aminopyridine - -
4-Dimethylaminopyridine - -

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. Computational modeling can be used to locate and characterize these transition states, providing insights into the reaction kinetics and mechanism.

For reactions involving this compound, such as quaternization reactions where an alkyl group is added to the pyridine nitrogen, transition state modeling can elucidate the energy barriers and the geometry of the transition state structure. This information is valuable for predicting reaction rates and understanding the influence of substituents on reactivity. For instance, studies on the quaternization of poly(4-vinyl pyridine) have utilized kinetic models to understand the influence of neighboring groups on the reaction rate. capes.gov.br

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. researchgate.netdntb.gov.ua

For this compound, DFT calculations could be employed to predict its 1H and 13C NMR chemical shifts and its FT-IR vibrational modes. The correlation between the calculated and experimental spectra can provide a high degree of confidence in the structural assignment. researchgate.net

Nonlinear Optical (NLO) Properties Calculation and Characterization

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and characterization of new NLO materials by predicting their molecular polarizability and hyperpolarizability.

The NLO response of a molecule is related to its ability to be polarized by an external electric field. This is quantified by the molecular polarizability (α) and the first hyperpolarizability (β). Molecules with a large difference in electron distribution between their ground and excited states, often found in push-pull systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large β values.

The structure of this compound, with the electron-donating piperidinyl group and the electron-withdrawing pyridine ring connected through a vinyl bridge, suggests potential for NLO activity. Quantum mechanical calculations, such as time-dependent density-functional theory (TD-DFT), can be used to compute the polarizability and hyperpolarizability of this molecule. rug.nl These calculations can help in understanding the structure-property relationships and in designing molecules with enhanced NLO properties.

Table 2: Key Compound Names

Compound Name
This compound
Pyridine
4-Pyrrolidinylpyridine
4-Dimethylaminopyridine
4-Vinylpyridine (B31050)
Poly(4-vinyl pyridine)
4-Aminopyridine
4-(Piperidin-1-yl)pyridine-2-carboxylic acid hydrochloride
2-Phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole
N-(4-Hydroxyphenyl)picolinamide
p-Nitroaniline
1,4-Dioxane
Diphenylmethyl potassium
Triphenylmethyl potassium
Methyl methacrylate (B99206)
Acrylonitrile
Methyl iodide

Advanced Analytical Methodologies for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be essential for the unambiguous assignment of the protons and carbons in 4-(1-(Piperidin-1-yl)vinyl)pyridine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270), vinyl, and piperidine (B6355638) protons. The two protons on the pyridine ring adjacent to the nitrogen (H-2, H-6) would appear downfield, typically around 8.5 ppm, as doublets. The protons at the H-3 and H-5 positions would be expected around 7.2-7.4 ppm, also as doublets. The vinyl protons of the enamine moiety are predicted to appear as two singlets in the 4.0-5.0 ppm range. The piperidine ring protons would show characteristic signals: the four protons alpha to the nitrogen (N-CH₂) are expected around 3.0-3.2 ppm as a triplet, while the remaining six protons (beta and gamma to the nitrogen) would likely appear as a multiplet in the 1.5-1.7 ppm range, similar to those in piperidine itself chemicalbook.com.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons would show signals in the aromatic region, with C-4 (attached to the vinyl group) and the nitrogen-adjacent carbons (C-2, C-6) being the most downfield (around 150 ppm), and C-3/C-5 appearing around 120-125 ppm chemicalbook.com. For the enamine functional group, the quaternary carbon attached to the pyridine ring (C=C-N) is predicted to be significantly downfield (~145-150 ppm), while the terminal vinyl carbon (=CH₂) would be further upfield (~85-95 ppm). The piperidine carbons would include a signal for the alpha-carbons (~45-50 ppm) and signals for the beta and gamma carbons in the 24-27 ppm range researchgate.net.

Predicted ¹H NMR Data for this compound This table is predictive and based on analogous structures.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5 Doublet 2H Pyridine (H-2, H-6)
~7.3 Doublet 2H Pyridine (H-3, H-5)
~4.8 Singlet 1H Vinyl (=CH₂)
~4.2 Singlet 1H Vinyl (=CH₂)
~3.1 Triplet 4H Piperidine (α-CH₂)
~1.6 Multiplet 6H Piperidine (β,γ-CH₂)

Predicted ¹³C NMR Data for this compound This table is predictive and based on analogous structures.

Chemical Shift (δ, ppm) Assignment
~150.0 Pyridine (C-2, C-6)
~148.0 Pyridine (C-4)
~147.0 Enamine (C=C-N)
~121.0 Pyridine (C-3, C-5)
~90.0 Enamine (=CH₂)
~48.0 Piperidine (α-C)
~26.0 Piperidine (β-C)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact mass corresponding to its molecular formula, C₁₂H₁₆N₂ chemscene.com.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at an m/z value of 188. Key fragmentation pathways would likely involve the cleavage of the piperidine ring and the vinyl group. A characteristic fragmentation would be the loss of a piperidine radical to give a fragment at m/z 104, corresponding to the 4-vinylpyridine (B31050) cation. This fragment is known to be stable and is a major peak in the mass spectrum of 4-vinylpyridine itself chemicalbook.comnist.gov. Another likely fragmentation is the loss of an ethyl group from the piperidine ring, leading to characteristic ion patterns.

Predicted Key Fragments in Mass Spectrum of this compound This table is predictive and based on chemical principles.

m/z Proposed Fragment
188 [M]⁺ (Molecular Ion)
104 [M - C₅H₁₀N]⁺ (Loss of piperidine)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C=C stretching vibrations of the pyridine ring are expected around 1598 cm⁻¹ and 1416 cm⁻¹ nus.edu.sg. The key C=C stretching of the enamine double bond is predicted to appear as a strong band in the 1620-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic pyridine ring and the vinyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine ring would appear just below 3000 cm⁻¹. A prominent C-N stretching band from the enamine and piperidine moieties is expected in the 1150-1250 cm⁻¹ range researchgate.net.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable. Aromatic ring vibrations, particularly the ring-breathing mode of the pyridine ring (~990-1040 cm⁻¹), are typically strong in Raman spectra researchgate.net. The symmetric C=C stretch of the enamine would also be Raman active. This technique is particularly useful for studying polymeric derivatives on surfaces, as seen in studies of poly(4-vinylpyridine) researchgate.net.

Predicted IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

Wavenumber (cm⁻¹) Vibrational Mode
3050-3100 Aromatic/Vinyl C-H Stretch
2850-2950 Aliphatic C-H Stretch (Piperidine)
1620-1650 Enamine C=C Stretch
~1598 Pyridine Ring C=C Stretch
~1416 Pyridine Ring C=C Stretch

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its system of conjugated π-electrons. 4-Vinylpyridine shows absorption maxima related to its π-π* transitions. The introduction of the piperidine group to form the enamine this compound creates an extended conjugated system where the nitrogen atom's lone pair can participate. This auxochromic effect is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to 4-vinylpyridine. This shift indicates a lower energy gap for the π-π* transition, a hallmark of increased conjugation in the enamine structure.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule. It would definitively establish the planarity of the enamine system and the relative orientation of the pyridine and piperidine rings. Currently, there are no published crystal structures for this specific compound.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for separating the compound from reactants and byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC) and Column Chromatography: These techniques would be the primary methods for monitoring the progress of the synthesis reaction and for purification of the final product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods used to determine the purity of the final compound with high accuracy.

Gel Permeation Chromatography (GPC): Should this compound be used as a monomer to create polymers, GPC would be the standard technique to determine the molecular weight distribution (e.g., Mw, Mn) and polydispersity index (PDI) of the resulting polymeric derivatives rsc.orgrug.nl. Studies on poly(4-vinylpyridine) have utilized this technique extensively rsc.org.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The results are compared against the theoretical values calculated from the molecular formula. For this compound (C₁₂H₁₆N₂), this analysis is a fundamental check of purity and structural correctness chemscene.com.

Theoretical Elemental Composition of C₁₂H₁₆N₂

Element Mass Percentage (%)
Carbon (C) 76.55
Hydrogen (H) 8.57

Applications in Materials Science and Catalysis

Polymer Chemistry and Functional Material Development

The monomer 4-(1-(Piperidin-1-yl)vinyl)pyridine is a valuable precursor for the synthesis of functional polymers. The presence of the vinyl group allows for its incorporation into polymer chains through various polymerization techniques, while the pyridine (B92270) and piperidine (B6355638) functionalities introduce specific chemical properties to the resulting materials.

Synthesis of Homopolymers and Copolymers Incorporating the this compound Moiety

The monomer can undergo polymerization to form homopolymers or be copolymerized with other monomers to create materials with a range of properties. The resulting polymers, poly(this compound), possess basic sites that can be utilized in various applications. While direct polymerization studies of this compound are not extensively detailed in the provided results, the polymerization of the related monomer, 4-vinylpyridine (B31050) (4-VP), is well-documented and provides a strong precedent. chemicalbook.com 4-VP readily undergoes free-radical polymerization to form poly(4-vinylpyridine) (P4VP). polysciences.com It can also be copolymerized with a variety of other monomers, including styrene (B11656) and acrylates, to tailor the properties of the final polymer. chemicalbook.com

The synthesis of copolymers allows for the fine-tuning of material characteristics. For instance, new polymeric porous microspheres based on 4-vinylpyridine (4VP) have been synthesized for the effective sorption of pharmaceuticals like ibuprofen (B1674241) and ketoprofen. nih.gov These microspheres were created via seed swelling polymerization using methacrylate (B99206) crosslinkers. nih.gov

Surface Functionalization and Grafting Techniques for Hybrid Materials

The functional groups of this compound and its polymers can be used to modify the surfaces of various materials, creating hybrid materials with enhanced properties. This is often achieved through grafting techniques, where the polymer chains are chemically attached to a substrate.

For example, poly(4-vinylpyridine) has been grafted onto chitin (B13524) beads using a cerium ammonium (B1175870) nitrate (B79036) initiator. researchgate.net This process resulted in a maximum grafting yield of 380%, and the grafted samples exhibited solubility in acidic aqueous solutions. researchgate.net Similarly, high internal-phase emulsion (HIPE) foams have been surface-decorated with a brush of poly(4-vinylpyridine) using surface-initiated nitroxide-mediated polymerization. acs.org This modification creates materials with high ion-exchange capacity. acs.org

The modification of poly(4-vinyl pyridine) particles through post-modification techniques allows for the introduction of various functional groups. nih.govresearchgate.net For instance, treatment with N-alkyl quaternizing agents can introduce hydroxyl, cyano, or amino functionalities. nih.gov

Development of Polymeric Catalysts and Basic Supports

Polymers derived from this compound can serve as supports for catalysts or act as basic catalysts themselves. The pyridine nitrogen atom provides a site for interaction with acidic species or for the coordination of metal catalysts.

Crosslinked poly(4-vinylpyridine) is a widely used polymer support for numerous reagents and catalysts in organic synthesis. researchgate.net These polymer-supported catalysts offer advantages such as easy separation from the reaction mixture and potential for reuse. researchgate.net Poly(4-vinylpyridine) can act as a polymeric ligand for metal complexes in catalytic processes. polysciences.com

Fabrication of Ion-Exchange Materials

The basic nature of the pyridine ring in the this compound moiety makes polymers containing this unit suitable for the development of anion-exchange materials. Quaternization of the pyridine nitrogen can further enhance their ion-exchange capabilities.

Poly(4-vinylpyridine) is utilized in the creation of ion-exchange resins. polysciences.compolysciences.com For instance, lightly cross-linked poly(4-vinyl pyridine) can be quaternized to produce an anion exchange resin with high selectivity and capacity. researchgate.net These materials have shown potential for separating ions like chromate (B82759) and sulfate. researchgate.net Furthermore, poly(4-vinylpyridine) grafted foams have been developed as anion-exchange media for applications such as plutonium separation, demonstrating higher ion-exchange capacity per unit volume than some commercial resins. acs.org The Reillex® 402 ion-exchange resin is a commercially available example of a cross-linked poly(4-vinylpyridine). sigmaaldrich.com

Coordination Chemistry and Ligand Design for Catalytic Systems

The nitrogen atom in the pyridine ring of this compound makes it an effective ligand for coordinating with a wide range of metal ions. This property is central to its application in the design of catalytic systems and functional metal-organic materials.

Synthesis and Characterization of Metal Complexes with Transition Metals

The pyridine-containing ligand can form stable complexes with various transition metals. The synthesis and characterization of these complexes are crucial for understanding their structure, bonding, and potential catalytic activity.

Research has shown the synthesis of complexes between 4-vinylpyridine and Group VIB metals (Cr, Mo, W). In these complexes, the 4-vinylpyridine is bonded to the metal atom through the six π-electrons of the heteroaromatic ring. Additionally, complexes of pyridine and its derivatives with transition metals such as Ni(II), Cu(I), and Ag(I) have been successfully synthesized and characterized. jscimedcentral.com The resulting coordination compounds exhibit varying geometries, for instance, d10 metal ions like zinc, cadmium, and mercury tend to form distorted tetrahedral geometries. nih.gov The study of these complexes often involves techniques like FTIR, UV-visible spectroscopy, and NMR to elucidate their structure and properties. nih.govnih.govresearchgate.net

Table 1: Examples of Metal Complexes with Pyridine-Based Ligands

LigandMetal Ion(s)Resulting Complex/GeometryReference(s)
4-VinylpyridineCr, Mo, W[(4-CH2=CH-C5H4N)M(CO)3]
PyridineNi(II), Cu(I), Ag(I)Characterized complexes jscimedcentral.com
4-[(E)-2-(1-pyrenyl)vinyl]pyridineZn(II), Cd(II), Hg(II)Distorted tetrahedral coordination nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)Tetrahedral geometry nih.govnih.govresearchgate.net
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Square planar structure nih.govnih.govresearchgate.net
Poly(4-vinylpyridine)Au(I), Zn(II)Luminescent metal-containing polymers researchgate.net

Exploration of Ligand Binding Modes, Selectivity, and Stability

The nitrogen atom in the pyridine ring and the piperidine group of this compound provides potential sites for coordination with metal ions. The binding mode could be monodentate, through the pyridine nitrogen, or potentially bidentate, involving both nitrogen atoms, which would depend on the metal ion's coordination geometry and steric factors.

The selectivity of such a ligand for different metal ions would be influenced by the Hard and Soft Acids and Bases (HSAB) principle. The pyridine nitrogen, being a borderline base, would be expected to form stable complexes with a range of transition metal ions. The stability of these metal complexes would be a critical factor in their potential applications. For instance, the stability of metal complexes with related pyridine-containing ligands has been shown to be a key determinant in their biological activity.

Application of Metal-Ligand Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes of pyridine derivatives are widely used as catalysts in both homogeneous and heterogeneous systems. While direct catalytic applications of this compound complexes are not documented, the structural similarities to other catalytically active compounds allow for informed speculation.

Homogeneous Catalysis: Metal complexes of functionalized pyridines have been employed in a variety of homogeneous catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, cobalt complexes with pyridine-containing ligands have been investigated for the oxidation of hydrocarbons. It is conceivable that metal complexes of this compound could exhibit similar catalytic activity.

Heterogeneous Catalysis: The vinyl group in this compound offers a route to its polymerization or grafting onto solid supports. The resulting polymer-supported metal complexes could function as heterogeneous catalysts. Poly(4-vinylpyridine), a related polymer, has been used as a support for various metal catalysts, demonstrating good catalytic activity and the advantage of easy separation from the reaction mixture. researchgate.net For example, palladium complexes supported on poly(4-vinylpyridine) have been used in hydrogenation reactions.

Role as a Reagent or Auxiliary in Organic Synthetic Transformations

The unique combination of a vinyl group, a pyridine ring, and a piperidine moiety suggests that this compound could serve as a valuable reagent or auxiliary in organic synthesis.

Utility in Enamine-Mediated Reactions

The piperidine component of the molecule can readily form an enamine with the adjacent vinyl group. Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in a variety of reactions, including alkylations, acylations, and Michael additions. The resulting products from such reactions with this compound would incorporate a functionalized pyridine ring, a structural motif present in many biologically active compounds.

Function as a Basic Catalyst or Promoter in Organic Reactions

The pyridine nitrogen in this compound can act as a basic catalyst or promoter in a range of organic reactions. Pyridine and its derivatives are commonly used as bases in acylation reactions, where they activate the acylating agent and neutralize the acid byproduct. The basicity of the pyridine ring in this compound would be influenced by the electronic effects of the vinyl and piperidine substituents.

Future Research Directions and Unexplored Avenues for 4 1 Piperidin 1 Yl Vinyl Pyridine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy

Table 1: Comparison of Synthetic Strategies for 4-(1-(Piperidin-1-yl)vinyl)pyridine

ParameterCurrent Methods (Illustrative)Future Directions
Catalyst Traditional transition metal catalystsEarth-abundant metal catalysts, organocatalysts
Reaction Conditions Often require harsh conditions (high temperature, pressure)Milder reaction conditions (room temperature, atmospheric pressure)
Solvents Potentially hazardous organic solventsGreen solvents (e.g., water, ionic liquids, supercritical fluids)
Atom Economy Moderate, with potential for significant waste generationHigh, minimizing by-product formation
Process Batch processingContinuous flow processing, one-pot synthesis

In-Depth Exploration of Complex Reaction Mechanisms Using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. Future investigations should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms in detail. In-situ spectroscopic methods, such as time-resolved NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and transition states. nih.govresearchgate.net These experimental findings can be complemented by density functional theory (DFT) calculations to model reaction pathways, predict transition state energies, and rationalize observed reactivities. nih.govresearchgate.net Such a synergistic approach will offer a comprehensive picture of the underlying chemical processes. nih.govresearchgate.net

Design and Synthesis of New Derivatives with Tailored Electronic and Steric Properties for Specific Applications

The versatility of the this compound scaffold allows for the systematic modification of its structure to fine-tune its properties for specific applications. Future research should focus on the rational design and synthesis of novel derivatives with tailored electronic and steric characteristics. nih.gov For instance, introducing electron-donating or electron-withdrawing groups onto the pyridine (B92270) ring can modulate the compound's electronic properties, influencing its potential use in electronic materials or as a ligand in catalysis. researchgate.net Similarly, altering the steric bulk of the piperidine (B6355638) ring or the vinyl substituent can impact its binding affinity and selectivity in biological systems or its packing in the solid state. chemrevlett.com The synthesis of such derivatives will open up new avenues for exploring their structure-property relationships. nih.govnih.gov

Computational Design of Functional Materials and Catalysts Based on the Compound's Structure

Computational chemistry offers a powerful tool for the a priori design of functional materials and catalysts based on the this compound framework. nih.govmdpi.com By employing molecular modeling and simulation techniques, researchers can predict the properties of hypothetical materials incorporating this compound. researchgate.netbohrium.com For example, DFT calculations can be used to screen for derivatives with optimal electronic band gaps for semiconductor applications or to predict the binding energies of different substrates to a catalyst featuring this ligand. nih.govmdpi.com This computational-led approach can significantly accelerate the discovery of new materials with desired functionalities, guiding synthetic efforts towards the most promising candidates. nih.govmdpi.com

Integration into Supramolecular Architectures and Nanomaterials for Advanced Functionalities

The unique combination of a hydrogen bond acceptor (the pyridine nitrogen) and a modifiable vinyl group makes this compound an attractive building block for the construction of complex supramolecular architectures and functional nanomaterials. Future research should explore the integration of this compound into metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers. The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create ordered, porous structures with potential applications in gas storage, separation, and catalysis. researchgate.net Furthermore, the vinyl group can be utilized for post-synthetic modification or polymerization, allowing for the creation of hybrid materials with enhanced properties. rug.nlresearchgate.netresearchgate.netrsc.org Investigating the self-assembly behavior of this compound and its derivatives on surfaces could lead to the development of novel sensors and electronic devices. mdpi.com

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalsReference Standard
¹H NMR (400 MHz, CDCl₃)δ 1.4–1.6 (m, piperidine CH₂), δ 5.8–6.3 (vinyl CH₂), δ 8.2–8.7 (pyridine H)4-Vinylpyridine
FT-IR1640 cm⁻¹ (C=N), 990 cm⁻¹ (vinyl C-H)Piperidin-4-one

Q. Table 2. Hazard Classification and Mitigation

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Use chemical-resistant gloves; immediate decontamination
Eye DamageH319Safety goggles; eyewash station access within 10 seconds
Respiratory ToxicityH335Fume hoods; NIOSH-approved respirators for aerosols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.